3-fluoro-4-(1H-pyrazol-1-yl)aniline: Synthetic Accessibility via Continuous Flow Methodologies
3-fluoro-4-(1H-pyrazol-1-yl)aniline is amenable to synthesis via a three-step telescoped continuous flow process that converts aniline derivatives to N-aryl pyrazoles without isolating the highly energetic diazonium and hydrazine intermediates [1][2]. This methodological compatibility is not unique to the fluorinated analog—the same flow process accommodates both fluorinated and non-fluorinated anilines—but the availability of validated flow-chemistry protocols reduces the development burden for groups requiring this specific substitution pattern. Fluorinated pyrazole building blocks, including derivatives of this core, are essential intermediates for commercial agrochemicals such as Bixafen, Fluxapyroxad, Fluindapyr, and Sedaxane [2][3].
| Evidence Dimension | Synthetic methodology compatibility |
|---|---|
| Target Compound Data | Accessible via telescoped continuous flow (diazotization → reduction → condensation with ketoenamine → PhBCl₂ deprotection) [1][2] |
| Comparator Or Baseline | General N-aryl pyrazoles (fluorinated and non-fluorinated aniline substrates) accessible via same flow process |
| Quantified Difference | Not directly quantifiable for this specific compound; class-level inference from N-aryl pyrazole flow synthesis literature |
| Conditions | Three-step telescoped flow reactor system with in situ generation and consumption of diazonium fluoroborate intermediate; PhBCl₂-mediated deprotection of methyl ether protecting group [1] |
Why This Matters
For procurement decisions, this establishes that the compound is synthetically accessible via modern, scalable flow methodologies—reducing process development risk relative to analogs requiring custom batch optimization.
- [1] Li B, Widlicka DW, Boucher S, et al. Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Org Process Res Dev. 2012;16:2031-2035. View Source
- [2] Cui W, et al. Continuous Flow Synthesis of Fluorinated or Non-Fluorinated Pyrazoles. EP3650443A1. 2020. View Source
- [3] Mykhailiuk PK. Fluorinated Pyrazoles: From Synthesis to Applications. Chem Rev. 2021;121(3):1670-1715. View Source
